B613194 L-Deoxyalliin CAS No. 49621-03-6

L-Deoxyalliin

Cat. No. B613194
CAS RN: 49621-03-6
M. Wt: 161.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

L-Deoxyalliin is a water-soluble organosulfur compound derived from garlic . It is the most abundant constituent of aged garlic extracts . It exhibits antibiotic activity and displays antibacterial efficacy against Staphylococcus, Escherichia, and Pseudomonas when complexed with Pd (III) .


Synthesis Analysis

L-Deoxyalliin is synthesized from L-cysteine and allyl bromide . It is purified by recrystallization from absolute ethanol . The obtained L-Deoxyalliin (>95%) is used for the synthesis of alliin by oxidation with hydrogen peroxide .


Molecular Structure Analysis

The structural characterization of L-Deoxyalliin was performed using UV, FTIR, and MS spectroscopy . The molecular formula of L-Deoxyalliin is C6H11NO2S .


Chemical Reactions Analysis

L-Deoxyalliin is a main precursor for obtaining alliin, which is contained in the garlic cloves . L-Cysteine and allyl bromide are used as the initial precursors for the synthesis of L-Deoxyalliin .


Physical And Chemical Properties Analysis

L-Deoxyalliin is a crystalline solid . It has a molecular weight of 161.2 . It is soluble in PBS (pH 7.2) at 10 mg/ml .

Safety and Hazards

L-Deoxyalliin may cause an allergic skin reaction . It should be stored at -20°C . It is not intended for human or veterinary use .

Future Directions

There is a growing interest in circumventing the instability of allicin by using a binary system consisting of alliinase and alliin to generate allicin in situ . This system could be key to sustainable drug design addressing serious problems with the escalating emergence of multidrug-resistant bacterial strains .

properties

IUPAC Name

2-amino-3-prop-2-enylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAHNWWNDFHPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865000
Record name S-Prop-2-en-1-ylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-Allylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034323
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
Record name S-Allylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034323
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name S-Allylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034323
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Product Name

S-Allyl-L-cysteine

CAS RN

21593-77-1, 1217444-21-7
Record name 21593-77-1
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Record name S-Allylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218 °C
Record name S-Allylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034323
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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